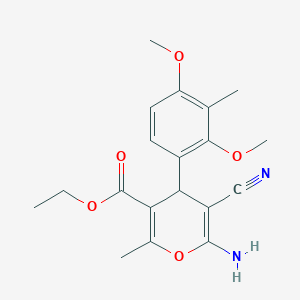![molecular formula C19H18O5 B4955725 propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, also known as PMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PMA belongs to the family of coumarin derivatives and has been shown to possess various biological activities that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is not fully understood, but it is believed to exert its effects through various pathways. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and survival. propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have various biochemical and physiological effects. In cancer cells, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to induce apoptosis and cell cycle arrest by activating the ERK pathway. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. Another advantage is its synthetic nature, which allows for easy access and manipulation. However, one limitation of using propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the investigation of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on the ERK pathway and HDACs. Additionally, future research could focus on developing more water-soluble derivatives of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate to improve its administration in vivo.
Méthodes De Synthèse
The synthesis of propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methylcoumarin-6-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate.
Applications De Recherche Scientifique
Propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects, which can help prevent the progression of atherosclerosis.
Propriétés
IUPAC Name |
propyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOMJKUQINBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)


![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)

![isopropyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4955740.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)